molecular formula C12H18FNO B13289112 (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine

(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine

Cat. No.: B13289112
M. Wt: 211.28 g/mol
InChI Key: KKLXCTHOQLCUJF-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine is a secondary amine featuring a benzyl group substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the aromatic ring. The amine moiety is linked to a 2-ethoxyethyl chain, which introduces both ether and alkyl functionalities.

Key structural attributes:

  • Ethoxyethyl chain: The ethoxy group (‒OCH₂CH₃) increases hydrophilicity compared to pure alkyl chains, while the ethyl spacer may modulate conformational flexibility .

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-ethoxy-N-[(3-fluoro-4-methylphenyl)methyl]ethanamine

InChI

InChI=1S/C12H18FNO/c1-3-15-7-6-14-9-11-5-4-10(2)12(13)8-11/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

KKLXCTHOQLCUJF-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC(=C(C=C1)C)F

Origin of Product

United States

Preparation Methods

The synthesis of (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine undergoes various chemical reactions, including:

Scientific Research Applications

(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Aromatic Ring) Alkyl/Ether Chain Molecular Weight (g/mol) Key Properties/Applications Reference ID
(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine C₁₂H₁₈FNO 3-Fluoro, 4-methyl 2-Ethoxyethyl 211.28* Hypothesized intermediate for drug synthesis
(3-Fluorophenyl)methylamine C₁₀H₁₄FNO 3-Fluoro 2-Methoxyethyl 183.22 Higher hydrophilicity; used in ligand design
[(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine C₁₆H₁₈FN 3-Fluoro, 4-methyl (one ring); 3-methyl (second ring) None (di-benzyl structure) 247.12 Increased lipophilicity; potential CNS activity
(2-Bromo-5-methoxyphenyl)methylamine C₁₂H₁₈BrNO₂ 2-Bromo, 5-methoxy 2-Ethoxyethyl 288.19 Bromine enhances halogen bonding; agrochemical precursor

*Calculated based on analogous compounds in .

Key Observations:
  • Ethoxy vs. Methoxy Chains : Replacement of methoxy (‒OCH₃) with ethoxy (‒OCH₂CH₃) increases molecular weight by ~28 g/mol and slightly enhances lipophilicity (logP increase ~0.5 units) .
  • Aromatic Substitution : The 3-fluoro-4-methylphenyl group in the target compound provides a balance between steric bulk (methyl) and electronic effects (fluorine), contrasting with simpler fluorophenyl or methylphenyl groups in analogs .
Metabolic Stability and Toxicity:
  • Nitrosobis(2-ethoxyethyl)amine (analogous ethoxy-containing compound) exhibits lower carcinogenic potency in rats compared to nitrosobis(2-methoxyethyl)amine, suggesting ethoxy groups may reduce metabolic activation to carcinogenic intermediates .
  • 3-Fluoro-4-methylphenyl derivatives, such as {[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride, demonstrate stability in biological matrices, likely due to fluorine’s electron-withdrawing effects slowing oxidative degradation .

Case Study: Role of Fluorine and Methyl Groups

  • Fluorine Substituents : Fluorine at the 3-position on the aromatic ring enhances resistance to cytochrome P450-mediated metabolism, a trait observed in related compounds like 4-(trifluoromethoxy)phenyl derivatives .
  • For example, 4′-methyl-4-dimethylaminoazobenzene derivatives show delayed carcinogenic activity due to slower metabolic binding .

Biological Activity

(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C12H19FNO, characterized by an ethoxyethyl group and a fluorinated aromatic ring. Its unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.
  • Receptor Modulation : It has been suggested that this compound can bind to specific receptors, altering signaling pathways that are crucial for cellular functions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in cancer cells, particularly in aggressive forms like glioblastoma multiforme (GBM). This is achieved through the inhibition of glycolysis, a metabolic pathway upregulated in many cancers.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds helps to highlight the unique properties of this compound. The following table summarizes key features:

Compound NameCAS NumberKey Features
This compound1343723-03-4Fluorinated aromatic ring increases reactivity
(2-Ethoxyethyl)[(3-chloro-4-methylphenyl)methyl]amine1156424-74-6Chlorinated variant with different bioactivity
(2-Ethoxyethyl)[(4-methylphenyl)methyl]amine1156424-74-6Non-fluorinated analog for comparison

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Cancer Research demonstrated that the fluorinated derivative effectively inhibited cell proliferation in GBM cells by targeting hexokinase activity. The compound showed lower IC50 values compared to non-fluorinated analogs, indicating enhanced potency under hypoxic conditions typical of tumor environments .
  • Antimicrobial Testing : In vitro assays conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antimicrobial activity, suggesting its potential as a lead compound for antibiotic development .

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